NOPO

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

NOPO, also known as Noopept, primarily targets the brain, specifically the neurotransmission processes . It interacts with acetylcholine signaling pathways and promotes the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) . In another context, this compound is also known to interact with DNA polymerase η, promoting its ubiquitylation .

Mode of Action

Noopept’s mode of action is multifaceted. It boosts acetylcholine signaling, which is crucial for memory and learning processes . It also promotes the expression of BDNF and NGF, proteins that are essential for brain health, growth, and development . Furthermore, it defends against glutamate toxicity and enhances inhibitory neurotransmission in the brain . In the context of DNA polymerase η, this compound acts as an E3 ubiquitin ligase, promoting the ubiquitylation of the polymerase .

Biochemical Pathways

Noopept affects several biochemical pathways. It enhances acetylcholine signaling, which is a key pathway for memory and learning . It also influences the expression of BDNF and NGF, which are involved in the growth and survival of neurons .

Pharmacokinetics

Noopept has a short half-life (around 5-10 minutes in rats) and is eliminated from the brain within one hour after dosing . Its metabolite, cycloprolylglycine (cPG), is thought to be responsible for Noopept’s longer-term nootropic effects .

Result of Action

The result of Noopept’s action is primarily cognitive enhancement. It has been shown to improve focus, memory, and reduce irritability and emotional instability . In the context of DNA polymerase η, this compound’s action results in enhanced ubiquitylation of the polymerase, which may have implications for DNA repair and genomic stability .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficacy of Noopept may vary depending on the individual’s brain chemistry and overall health . In the context of DNA polymerase η ubiquitylation, the cellular environment and the presence of other proteins may influence this compound’s action .

Vorbereitungsmethoden

The synthesis of NOPO involves several steps, typically starting with the nitration of propanol. The process can be summarized as follows:

Nitration of Propanol: Propanol is treated with a nitrating agent, such as nitric acid, to introduce a nitro group, forming 3-nitropropanol.

Oxidation: The 3-nitropropanol is then oxidized to form 3-nitrooxypropanol.

Industrial production methods for this compound are designed to be efficient and scalable, ensuring that the compound can be produced in large quantities to meet demand. These methods often involve continuous flow processes and advanced purification techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

NOPO undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form other nitro compounds. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: this compound can be reduced to form 3-aminopropanol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound typically yields 3-aminopropanol, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

NOPO has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

NOPO can be compared with other compounds that have similar applications, such as:

Eigenschaften

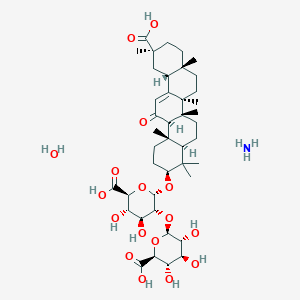

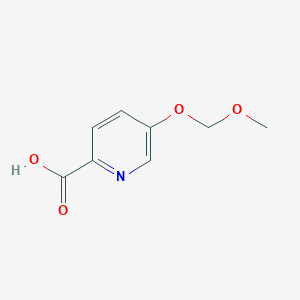

IUPAC Name |

3-[[4,7-bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N3O10P3/c18-12-29(24,25)10-16-4-2-15(9-28(22,23)8-1-14(20)21)3-5-17(7-6-16)11-30(26,27)13-19/h18-19H,1-13H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVGVMHKCUCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CO)O)CP(=O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N3O10P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of NOPO?

A1: this compound acts as a chelating agent, meaning it binds strongly to metal ions. This property is particularly important for its use with radioactive isotopes like Gallium-68 (⁶⁸Ga) in medical imaging (PET scans) [, , , ].

Q2: How does this compound interact with DNA polymerase η (Polη)?

A2: this compound, along with its Drosophila homolog TRIP, functions as an E3 ubiquitin ligase promoting the ubiquitination of Polη. This interaction enhances Polη's activity in translesion synthesis, a DNA damage tolerance process [].

Q3: Can you elaborate on the role of TRIP/NOPO in genomic stability?

A3: TRIP/NOPO forms an E2-E3 ubiquitination complex with BEN-UEV1A (E2 heterodimer). This complex is crucial for maintaining genomic integrity, especially during the early embryonic development in Drosophila [].

Q4: Does this compound interact with other proteins besides Polη?

A4: Yes, this compound has been found to interact with Bendless (BEN), an E2 ubiquitin-conjugating enzyme in Drosophila. This interaction is essential for proper embryonic development [].

Q5: Is there structural information available for this compound?

A5: While a full spectroscopic characterization is not publicly available, its molecular formula (C12H26N3O9P3) and structure are well-established [, , ].

Q6: What is the stability of this compound under various conditions?

A6: this compound demonstrates remarkable stability across a wide pH range, essential for radiolabeling procedures and in vivo applications [, ].

Q7: Are there specific formulation strategies employed with this compound?

A7: this compound is often conjugated to peptides to target specific tissues or receptors. This conjugation process usually involves amide bond formation at its carboxylic acid moiety [, ].

Q8: Does this compound exhibit any unique material compatibility?

A8: The presence of phosphinic acid groups in this compound's structure contributes to its high hydrophilicity, impacting its biodistribution and pharmacokinetic properties [].

Q9: Does this compound exhibit any catalytic activity?

A9: While this compound's primary function is chelation, its interaction with Polη indirectly influences the catalytic activity of the polymerase in DNA repair [].

Q10: What are the main applications of this compound?

A10: this compound is primarily used in the development of radiopharmaceuticals for PET imaging due to its ability to chelate ⁶⁸Ga efficiently [, , , ].

Q11: Have there been computational studies conducted on this compound?

A11: While specific computational studies are not detailed in the provided abstracts, its structural similarity to other TRAP chelators suggests its potential for computational modeling and QSAR studies [].

Q12: How does the structure of this compound contribute to its selectivity for Gallium-68?

A12: The arrangement of phosphinic acid groups and the triazacyclononane ring in this compound creates a coordination environment highly favorable for Ga3+ binding, surpassing carboxylate-based chelators like NOTA and DOTA [, ].

Q13: What is known about the pharmacokinetic profile of this compound conjugates?

A13: this compound conjugates tend to be more hydrophilic than DOTA or NODAGA counterparts, leading to rapid renal clearance, a desirable trait for minimizing radiation exposure [].

Q14: Has this compound been used in preclinical or clinical settings?

A14: Preclinical studies using ⁶⁸Ga-labeled this compound-peptide conjugates have shown promising results in targeting various receptors, including somatostatin receptors in neuroendocrine tumors and αvβ3 integrin in melanoma [, , ].

Q15: Are there specific drug delivery strategies being explored with this compound?

A15: The conjugation of this compound to various targeting peptides exemplifies its use in targeted drug delivery approaches, enhancing the accumulation of the radiotracer in desired tissues [, ].

Q16: What is the impact of metal ion contaminants on this compound labeling?

A16: While carboxylate-based chelators are susceptible to interference from metal ions like Zn2+, this compound exhibits superior resistance and can even displace Zn2+ from its coordination sphere, ensuring efficient ⁶⁸Ga labeling even in the presence of contaminants [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)

![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6336624.png)